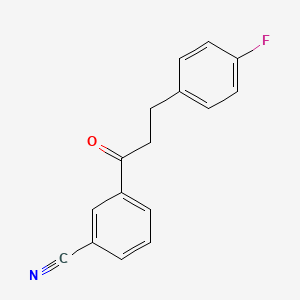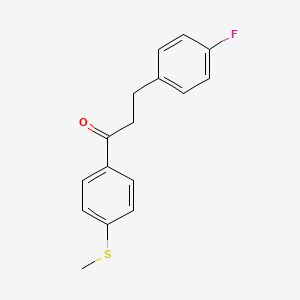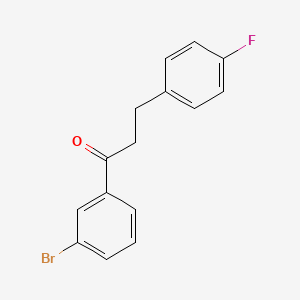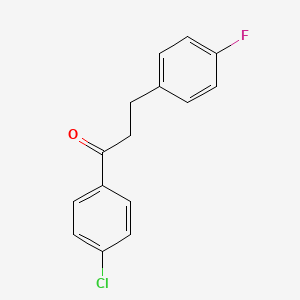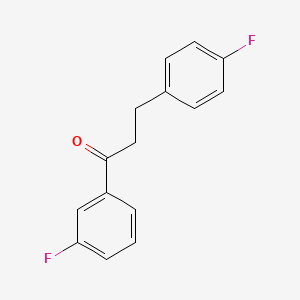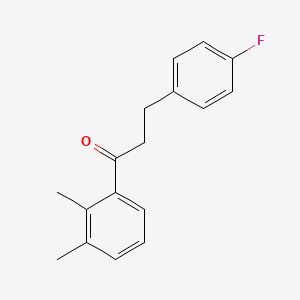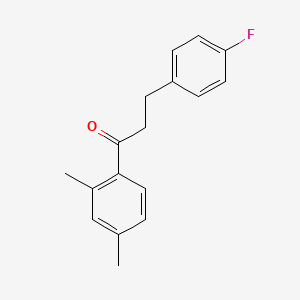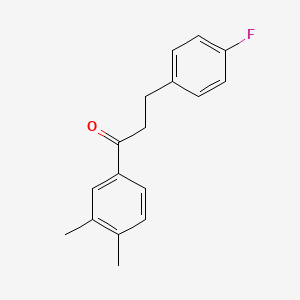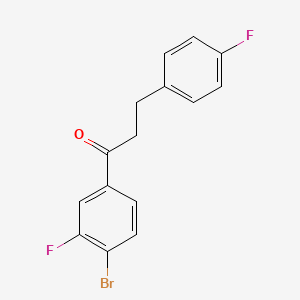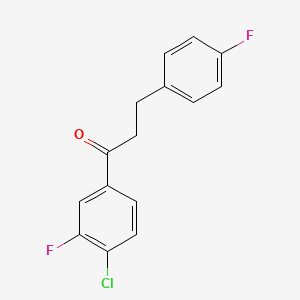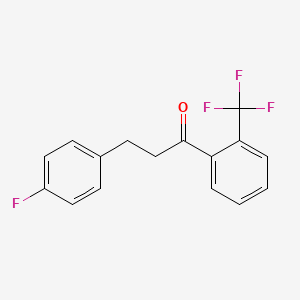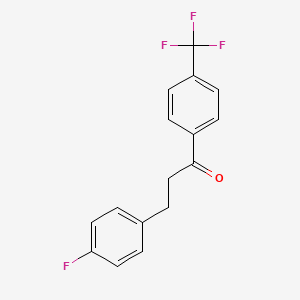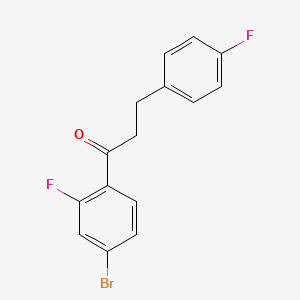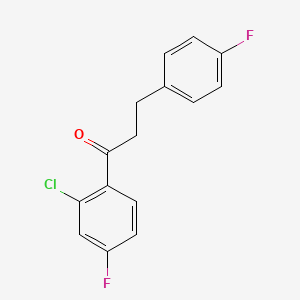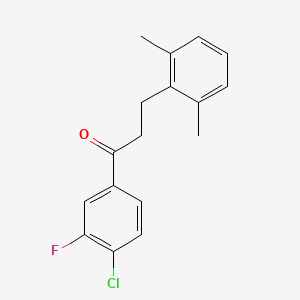
4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4’-Chloro-3-(2,6-dimethylphenyl)-3’-fluoropropiophenone” likely contains a propiophenone group, which is a type of ketone. It also appears to have chlorine and fluorine atoms, as well as a phenyl group with two methyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound would likely show a central propiophenone group, with the chlorine and fluorine atoms and the dimethylphenyl group attached at the positions indicated by the numbers in the name of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ketone group could be reduced to an alcohol, or it could react with a Grignard reagent to form a tertiary alcohol . The chlorine and fluorine atoms might be replaced by other groups through nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, we might expect it to be a solid at room temperature, and it would likely be soluble in organic solvents .Aplicaciones Científicas De Investigación
Sonochemical Degradation of Pollutants
Research by Goskonda, Catallo, and Junk (2002) explored sonochemical degradation of aromatic organic pollutants, including chloro- and fluorophenols. This process effectively mineralizes various pollutants, demonstrating the potential of sonochemical methods in environmental remediation. The degradation of these compounds, similar to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone, showed significant mineralization rates without forming harmful organic byproducts (Goskonda, Catallo, & Junk, 2002).
Biocatalytic Reduction
Lee, Jung, Yu, and Hong (2011) optimized the biocatalytic reduction of 3-chloro-4-fluoropropiophenone using Saccharomyces cerevisiae. They investigated optimal conditions for glucose, S. cerevisiae, and 3-chloro-4-fluoropropiophenone concentrations. This study highlights the potential of using biocatalysis in the synthesis of reduced forms of compounds like 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Lee, Jung, Yu, & Hong, 2011).
Photophysical Properties and Humidity Sensing
Keskin, Okuyucu, Altındal, and Erdoğmuş (2016) synthesized and characterized new indium(III) phthalocyanines with various substitutions, including chloro and fluoro groups. These compounds exhibited unique photophysical properties and potential for humidity sensing. The nature of substituents significantly affected the electronic and photophysical parameters, suggesting applications in sensor technology and materials science for compounds related to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Keskin et al., 2016).
Photocatalytic Degradation in Environmental Cleanup
Davezza, Fabbri, Pramauro, and Prevot (2013) studied the photocatalytic degradation of chlorophenols in simulated soil washing wastes. The process involved TiO2 dispersions and was effective in mineralizing organic chlorine compounds. This research indicates the potential of photocatalytic methods for the environmental cleanup of chloro- and fluorophenol derivatives, similar to 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone (Davezza, Fabbri, Pramauro, & Prevot, 2013).
Advanced Oxidation Processes for Water Treatment
Li, Guo, Wang, Zhang, Cheng, Wang, Yang, and Du (2020) explored UV and UV/persulfate advanced oxidation processes to remove 4-chloro-3,5-dimethylphenol (PCMX) from water. Their findings could inform treatment methods for related compounds like 4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone, potentially addressing concerns about their persistence and toxicity in aquatic environments (Li et al., 2020).
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-15(18)16(19)10-13/h3-6,8,10H,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWVHGAIBCABBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644797 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(2,6-dimethylphenyl)-3'-fluoropropiophenone | |
CAS RN |
898754-96-6 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

